molecular formula C8H10N4 B15363965 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine

1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine

Cat. No.: B15363965
M. Wt: 162.19 g/mol
InChI Key: JETUWHFPHRVNLD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[4,3-c]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with methyl groups at the 1 and 3 positions of the pyrazole ring and an amine group at the 4 position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1H-pyrazolo[4,3-c]pyridin-4-amine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Transition Metal-Catalyzed Methods: Transition metal catalysts like palladium or copper can facilitate the formation of the pyrazolo[4,3-c]pyridine core through cross-coupling reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.

Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch processes are commonly used to ensure consistent quality and scalability.

Chemical Reactions Analysis

1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA, basic conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: Alkyl halides, aprotic solvents, base catalysts.

Major Products Formed:

  • N-oxide derivatives from oxidation.

  • Reduced amines from reduction.

  • Substituted pyrazolo[4,3-c]pyridines from nucleophilic substitution.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Pyrazolo[3,4-c]pyridine

  • Pyrazolo[4,3-c]pyridazine

  • 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-4-amine

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1,3-dimethylpyrazolo[4,3-c]pyridin-4-amine

InChI

InChI=1S/C8H10N4/c1-5-7-6(12(2)11-5)3-4-10-8(7)9/h3-4H,1-2H3,(H2,9,10)

InChI Key

JETUWHFPHRVNLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NC=C2)N)C

Origin of Product

United States

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